molecular formula C21H26N2O5S B12165823 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B12165823
M. Wt: 418.5 g/mol
InChI Key: VCKSSFYKHOORBB-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylmorpholine sulfonyl group attached to a phenyl ring and a 2-methylphenoxy acetamide moiety. The compound’s structural complexity arises from its sulfonated morpholine core, which may enhance solubility and metabolic stability, and the phenoxy-acetamide group, which is common in bioactive molecules.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-20(15)27-14-21(24)22-18-8-10-19(11-9-18)29(25,26)23-12-16(2)28-17(3)13-23/h4-11,16-17H,12-14H2,1-3H3,(H,22,24)

InChI Key

VCKSSFYKHOORBB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide with 2-methylphenol under specific conditions . The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Acetamides ()

Compounds in , such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide , share a morpholine-acetamide scaffold but differ in substituents. Key distinctions include:

  • Substituent Effects: The target compound’s sulfonyl group replaces the acetyl or methylsulfonyl groups in analogs.
  • Synthetic Yield : The acetylated analog in was synthesized in 58% yield via sequential Na₂CO₃-mediated acetylation . The target compound’s sulfonyl group may require harsher conditions (e.g., sulfonation agents like SO₃), which could lower yields.
  • Spectral Data : The target’s ¹H NMR would show distinct peaks for the 2,6-dimethylmorpholine-sulfonyl group (e.g., upfield shifts for methyl groups) compared to the acetylated morpholine’s carbonyl resonance (~δ 169–168 ppm in ) .
Table 1: Morpholine Derivatives Comparison
Feature Target Compound Analog
Morpholine Substituent 2,6-Dimethyl-sulfonyl 4-Acetyl/4-methylsulfonyl
Phenoxy Group 2-Methylphenoxy None (isopropylphenyl acetamide)
Synthetic Yield Not reported 58%
Key Spectral Marker Sulfonyl S=O stretch (~1350 cm⁻¹) Acetyl C=O stretch (~1700 cm⁻¹)

Phenoxy-Acetamide Derivatives ()

Compounds in (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide) share the phenoxy-acetamide backbone but feature extended peptide-like chains. Key differences include:

  • Phenoxy Substitution: The target’s 2-methylphenoxy group contrasts with the 2,6-dimethylphenoxy in compounds. The reduced steric bulk in the target may improve binding to flat hydrophobic pockets.
  • Backbone Complexity: compounds incorporate amino-hydroxy-hexan chains with formamido/acetamido groups, suggesting applications in peptide mimicry or protease inhibition. The target’s simpler structure may prioritize membrane permeability over target specificity .

Sulfonamide/Acetamide Hybrids ()

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares a sulfonamide-acetamide motif but lacks the morpholine ring. Comparisons include:

  • Electronic Effects : The target’s sulfonyl group is part of a morpholine ring, which may delocalize electron density differently than ’s nitro and methylsulfonyl groups. This could modulate reactivity in biological systems.
  • Crystallography : highlights intermolecular hydrogen bonds (e.g., C–H⋯O), which stabilize its crystal lattice. The target’s morpholine-sulfonyl group may form stronger intramolecular interactions, enhancing solubility .
Table 2: Sulfonyl/Acetamide Comparison
Feature Target Compound Compound
Core Structure Morpholine-sulfonyl phenyl Nitrophenyl-methylsulfonyl
Key Functional Groups 2-Methylphenoxy, acetamide Nitro, methylsulfonyl, acetamide
Potential Applications Drug discovery (stability focus) Heterocyclic synthesis intermediate

Research Implications and Limitations

  • Biological Activity : While compounds suggest peptide-like activity, the target’s lack of complex backbones may shift its mechanism toward enzyme inhibition or receptor antagonism.
  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent, necessitating further studies on bioavailability and toxicity.

Biological Activity

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C23H23FN4O5S
  • IUPAC Name : N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

This compound exhibits its biological activity primarily through the inhibition of specific signaling pathways involved in cell proliferation and differentiation. Notably, it has been shown to modulate the RANKL-induced osteoclastogenesis pathway, which is crucial for bone resorption processes.

Key Findings:

  • Inhibition of Osteoclast Differentiation : The compound significantly inhibits RANKL-induced osteoclast differentiation in vitro. This effect is mediated through the suppression of key osteoclast marker genes such as NFATc1 and c-Fos .
  • Bone Resorption : In vivo studies demonstrate that this compound reduces bone resorption markers in ovariectomized mice models, indicating its potential for osteoporosis treatment .
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit anticancer activity by inducing apoptosis in tumor cell lines such as A549 and C6. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Efficacy Studies

The biological activity of this compound has been evaluated through various experimental models.

Table 1: Summary of Biological Activities

Activity Type Model/System Efficacy Observed
Osteoclast DifferentiationIn vitro (RANKL stimulation)Significant inhibition of differentiation
Bone ResorptionOvariectomized miceReduction in bone resorption markers
Anticancer ActivityA549 and C6 cell linesInduction of apoptosis via caspase activation

Case Studies

  • Osteoporosis Treatment : In a study involving ovariectomized mice, administration of the compound resulted in a marked decrease in serum markers associated with bone resorption, suggesting its therapeutic potential in osteoporosis management .
  • Cancer Cell Line Studies : Research focused on the anticancer properties revealed that compounds with similar sulfonamide structures can effectively induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

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